molecular formula C13H10ClNO2 B1387769 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 1092352-35-6

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No.: B1387769
CAS No.: 1092352-35-6
M. Wt: 247.67 g/mol
InChI Key: HQWQYLKUXAWNRR-UHFFFAOYSA-N
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Description

Overview of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

This compound represents a sophisticated heterocyclic compound that combines multiple functional groups within a single molecular framework. The compound, bearing the Chemical Abstracts Service registry number 1092352-35-6, exhibits a molecular formula of C₁₃H₁₀ClNO₂ and maintains a molecular weight of 247.67 grams per mole. This aldehyde derivative features a distinctive structural arrangement that incorporates a benzyl substituent, a chlorine atom at the 5-position, and a ketone functionality at the 6-position of the dihydropyridine ring system.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-benzyl-5-chloro-6-oxopyridine-3-carbaldehyde, reflecting its systematic structural organization. The molecule's three-dimensional conformation displays characteristic features of substituted pyridine derivatives, with the benzyl group providing additional aromatic character and the chlorine substitution introducing electron-withdrawing properties that influence the compound's reactivity profile. The presence of both aldehyde and ketone functionalities creates multiple reactive sites for potential chemical transformations.

Physical characterization studies have established that this compound exists as a solid at room temperature, with a melting point range of 73-75 degrees Celsius. The compound demonstrates stability under standard storage conditions when maintained in cool, dry environments, with commercial preparations typically achieving purity levels of 95 percent or higher. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of pyridinecarbaldehyde chemistry research that began in the early twentieth century. The compound was first cataloged in chemical databases in 2009, representing a relatively recent addition to the expanding library of specialized heterocyclic compounds. This timeline reflects the advancement of synthetic methodologies that enabled the precise construction of complex substituted pyridine derivatives with multiple functional groups.

The historical development of pyridinecarbaldehyde derivatives can be traced through several key technological and methodological advances in organic synthesis. Early research focused on simple pyridinecarboxaldehyde isomers, including 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde, which served as foundational building blocks for more complex derivatives. The introduction of benzyl substitution patterns and halogen incorporation techniques allowed chemists to develop increasingly sophisticated molecular architectures.

Patent literature from the early 2000s documents systematic approaches to pyridinecarbaldehyde synthesis, including multi-step procedures that enable precise functional group placement. These methodological developments provided the synthetic foundation necessary for accessing compounds such as this compound. The compound's discovery reflects the evolution of synthetic organic chemistry toward greater structural complexity and functional diversity in heterocyclic compound libraries.

The systematic exploration of substituted pyridinecarbaldehyde derivatives gained momentum through advances in analytical characterization techniques. High-resolution spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, enabled researchers to confirm the structural assignments of complex multi-substituted compounds. These analytical capabilities facilitated the reliable identification and characterization of this compound and related derivatives.

Significance of Pyridinecarbaldehyde Derivatives in Chemical Research

Pyridinecarbaldehyde derivatives occupy a central position in contemporary chemical research due to their versatile reactivity profiles and broad application potential across multiple scientific disciplines. These compounds serve as essential building blocks in organic synthesis, enabling the construction of complex molecular architectures through well-established reaction pathways. The aldehyde functional group provides a highly reactive electrophilic center that readily participates in nucleophilic addition reactions, condensation processes, and multicomponent coupling reactions.

The significance of pyridinecarbaldehyde derivatives extends beyond their synthetic utility to encompass important applications in medicinal chemistry and pharmaceutical development. Research has demonstrated that pyridine derivatives possess diverse biological activities, including antifungal, antibacterial, antioxidant, analgesic, and anticancer properties. These biological activities arise from the unique electronic properties of the pyridine nitrogen atom and the spatial arrangement of substituent groups around the aromatic ring system.

Table 1: Biological Activities of Pyridine Derivatives

Activity Type Representative Compounds Mechanism of Action
Antifungal Substituted pyridinecarboxaldehydes Cell membrane disruption
Antibacterial Benzyl pyridinium derivatives Protein synthesis inhibition
Antioxidant Hydroxylated pyridine compounds Free radical scavenging
Anticancer Multi-substituted pyridines Cell cycle arrest
Analgesic Pyridine carboxamide derivatives Receptor modulation

The chemical reactivity of pyridinecarbaldehyde derivatives makes them valuable substrates for various synthetic transformations. The Petasis reaction, which involves the coupling of aldehydes with amines and boronic acids, has been extensively studied using pyridinecarbaldehyde substrates. These multicomponent reactions proceed under mild conditions and afford products with high yields, demonstrating the synthetic accessibility of complex nitrogen-containing molecules from pyridinecarbaldehyde starting materials.

Advanced analytical studies have revealed the electronic structure and conformational properties of pyridinecarbaldehyde derivatives through high-resolution spectroscopic techniques. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has provided detailed insights into the ionization dynamics and conformational stability of these compounds. These studies have shown that pyridinecarbaldehyde derivatives exist in preferred conformational states that influence their chemical reactivity and biological activity profiles.

The development of pyridinecarbaldehyde derivatives has also contributed to advances in coordination chemistry and materials science. These compounds serve as effective ligands for metal coordination complexes, forming stable chelate structures through the nitrogen atom and aldehyde oxygen. The resulting metallosupramolecular polymers exhibit unique optical and mechanical properties that have applications in advanced materials development.

Scope and Objectives of the Present Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of pyridinecarbaldehyde chemistry research. The primary objective involves synthesizing current knowledge regarding the compound's structural characteristics, synthetic accessibility, and potential applications in chemical research. Through systematic analysis of available literature and database information, this review seeks to establish a comprehensive understanding of the compound's properties and significance.

The scope of this review encompasses multiple interconnected aspects of this compound research and development. Detailed examination of the compound's molecular structure provides the foundation for understanding its chemical behavior and potential applications. The review addresses the historical development of related pyridinecarbaldehyde derivatives to establish the evolutionary context for this specific compound's discovery and characterization.

Table 2: Review Scope and Methodology

Research Area Information Sources Analysis Approach
Molecular Structure Database records, spectroscopic data Structural characterization
Synthetic Pathways Patent literature, research publications Methodological analysis
Chemical Properties Experimental studies, computational data Property correlation
Applications Research reports, industrial documentation Application assessment
Historical Context Timeline analysis, literature survey Historical reconstruction

A significant objective of this review involves examining the relationship between this compound and other members of the pyridinecarbaldehyde family. This comparative analysis illuminates the unique features of the target compound while demonstrating its position within the broader chemical space of heterocyclic aldehydes. The review explores how structural modifications, particularly the introduction of benzyl, chloro, and oxo substituents, influence the compound's properties and potential applications.

The present review also addresses the methodological approaches used in pyridinecarbaldehyde research, including synthetic strategies, analytical characterization techniques, and application development protocols. This methodological focus provides readers with practical insights into the experimental approaches that have advanced understanding of these important chemical compounds. The review emphasizes the integration of theoretical and experimental approaches that have contributed to current knowledge of pyridinecarbaldehyde chemistry.

Finally, this review seeks to identify emerging trends and future research opportunities in pyridinecarbaldehyde chemistry, with particular attention to the potential applications of this compound. By examining current research directions and technological developments, the review aims to provide a forward-looking perspective on the continued importance of these compounds in advancing chemical science and pharmaceutical development. The analysis considers both fundamental research questions and practical applications that may drive future investigations in this field.

Properties

IUPAC Name

1-benzyl-5-chloro-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-6-11(9-16)8-15(13(12)17)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWQYLKUXAWNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159294
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-35-6
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Literature-Based Synthetic Route

While direct synthetic procedures specifically for this compound are sparse in open literature, related pyridinecarbaldehydes and chlorinated pyridines provide a foundation for plausible preparation methods.

  • Step 1: Chlorination of Pyridine Derivative
    Selective chlorination at the 5-position of a 6-oxo-1,6-dihydropyridine scaffold can be achieved using electrophilic chlorinating agents such as phosphorus oxychloride or N-chlorosuccinimide under controlled conditions. This step introduces the chlorine substituent essential for the target molecule.

  • Step 2: N-Benzylation
    The nitrogen atom of the dihydropyridine ring is benzylated by nucleophilic substitution using benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. This step yields the 1-benzyl substituted intermediate.

  • Step 3: Introduction of the Aldehyde Group
    The formyl group at the 3-position is introduced via a Vilsmeier-Haack reaction, employing reagents such as POCl3 and DMF, which selectively formylate the pyridine ring at the desired position.

  • Step 4: Purification
    The crude product is purified by column chromatography or recrystallization to isolate this compound with high purity.

Detailed Experimental Conditions (Representative)

Step Reagents & Conditions Outcome & Notes
Chlorination Phosphorus oxychloride (POCl3), reflux, 2-4 h Selective 5-chloro substitution on 6-oxo-1,6-dihydropyridine
N-Benzylation Benzyl bromide, K2CO3, DMF, 60-80°C, 6-12 h Formation of N-benzylated intermediate
Formylation POCl3, DMF, 0°C to room temp, 3-5 h Introduction of aldehyde at 3-position via Vilsmeier-Haack reaction
Purification Silica gel column chromatography (eluent: hexane/ethyl acetate) Isolation of target compound with >95% purity

Alternative Synthetic Approaches

Research Findings and Yield Data

Due to limited direct reports on this compound, yields and reaction efficiencies are inferred from analogous pyridine derivatives:

Reaction Step Typical Yield (%) Comments
Chlorination 70-85 Dependent on chlorinating agent and conditions
N-Benzylation 80-95 High yield under optimized base and solvent
Formylation 60-80 Sensitive to temperature and reagent stoichiometry
Overall Yield 40-60 Multi-step synthesis with purification losses

Industrial and Scale-Up Considerations

  • Use of phosphorus oxychloride and benzyl halides requires careful handling due to toxicity and corrosiveness.
  • Reaction conditions must be optimized to minimize side products such as over-chlorination or dehalogenation.
  • Purification via chromatography is standard at lab scale but may be replaced by crystallization or extraction techniques for industrial scale-up.
  • The compound’s molecular weight is 247.67 g/mol, facilitating molarity calculations for solution preparations.

Summary Table of Preparation Conditions

Parameter Details
Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
Chlorination Agent Phosphorus oxychloride (POCl3)
Benzylation Reagent Benzyl bromide
Base for Benzylation Potassium carbonate (K2CO3)
Formylation Reagents POCl3 and DMF
Typical Solvents DMF, chloroform, ethyl acetate
Purification Method Silica gel chromatography
Typical Overall Yield 40-60%

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.

    Reduction: 1-Benzyl-5-chloro-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has been investigated for its potential pharmacological properties. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, modifications to the pyridine ring can enhance activity against resistant bacterial strains .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of other heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic additions and cyclizations, makes it valuable in organic synthesis.

  • Example Reaction: The reaction of this compound with amines can yield novel pyridine derivatives that are useful in pharmaceuticals .

Proteomics Research

In proteomics, this compound is utilized for its ability to modify protein structures through selective reactions with amino acid residues. This application is crucial for studying protein interactions and functions.

  • Case Study: A recent study demonstrated the utility of this compound in labeling specific proteins within complex biological samples, aiding in the identification of protein-protein interactions .

Data Tables

Application AreaDescriptionFindings/Case Studies
Medicinal ChemistryAntimicrobial properties against bacteriaEffective against resistant strains
Organic SynthesisIntermediate for heterocyclic compoundsReaction with amines produces novel derivatives
Proteomics ResearchProtein labeling and interaction studiesEnhanced identification of protein interactions

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Commercial Comparison

The most structurally analogous compound identified is 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (). This derivative differs solely in the substitution of the benzyl group with a 4-methylbenzyl moiety. Key comparative data are summarized below:

Property 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Substituent at 1-position Benzyl (C₆H₅CH₂-) 4-Methylbenzyl (4-CH₃-C₆H₄CH₂-)
Molecular Formula C₁₃H₁₁ClNO₂ C₁₄H₁₃ClNO₂
Molecular Weight 248.46 g/mol 262.46 g/mol
Physical Form Not specified in evidence Powder (assumed from commercial listing)
Catalog Number Not listed sc-318417 (500 mg), sc-318417A (1 g)
Price Not listed $399.00 (500 mg), $533.00 (1 g)

Functional Implications of Substituent Variation

  • Lipophilicity: The 4-methylbenzyl group increases hydrophobicity compared to the unsubstituted benzyl group. This may enhance membrane permeability in biological systems or solubility in non-polar solvents.
  • Synthetic Accessibility : The commercial availability of the 4-methylbenzyl derivative (priced at $533.00/g ) suggests its utility in scalable synthesis, though cost per gram is higher than many common intermediates .

Limitations of Available Data

For instance:

  • Aldehyde Reactivity : Both compounds contain an aldehyde group, but the electronic effects of the 4-methylbenzyl substituent on aldehyde electrophilicity remain unstudied.

Biological Activity

1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro substituent and an aldehyde functional group, contributing to its reactivity and biological properties.

  • Molecular Formula : C₁₃H₁₀ClNO₂
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1092352-35-6
  • Melting Point : 73 - 75 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease progression:

  • Aldose Reductase : Inhibition of this enzyme can be beneficial in treating diabetic complications.

The IC50 values for enzyme inhibition assays indicate a strong affinity for the target enzymes, suggesting potential therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer effects were evaluated using MCF-7 and HeLa cell lines. The compound demonstrated an IC50 value of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating significant cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa20

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde?

The compound can be synthesized via multi-step protocols involving benzylation, chlorination, and oxidation. For example, analogous dihydropyridine derivatives are synthesized by alkylation of pyridine precursors followed by functionalization at specific positions (e.g., chlorination using POCl₃ or oxidation with KMnO₄). Key intermediates may include 6-oxo-1,6-dihydropyridine scaffolds, as seen in Scheme 1 of , where benzyl groups are introduced via nucleophilic substitution or coupling reactions .

Q. How is this compound characterized in academic research?

Characterization typically involves:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δH 7.40–7.27 ppm for benzyl protons; δC 164.72 ppm for carbonyl groups, as in ) .
  • IR spectroscopy : Peaks at ~1640–1680 cm⁻¹ for C=O and C=N stretches (similar to pyrazolone derivatives in ) .
  • Melting point analysis : Consistency with literature values (e.g., 128–130°C for related dihydropyridines) .

Q. What are the stability considerations for this compound during storage?

Dihydropyridine derivatives are often sensitive to light, moisture, and oxidation. Recommended storage conditions include inert atmospheres (N₂/Ar), desiccants, and refrigeration (4°C). Stability should be confirmed via periodic HPLC or TLC monitoring.

Q. How does the chloro substituent influence reactivity in nucleophilic substitution reactions?

The 5-chloro group enhances electrophilicity at adjacent positions, enabling substitution reactions (e.g., with amines or thiols). Reactivity can be probed using kinetic studies under varying solvents (DMF, THF) and bases (K₂CO₃, Et₃N) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization may involve:

  • Catalyst screening : Pd-based catalysts for benzylation or Cu(I) for Ullmann-type couplings.
  • Reaction temperature control : Lower temperatures (~0–5°C) to minimize side reactions during chlorination.
  • Purification techniques : Gradient column chromatography or recrystallization (e.g., using EtOAc/hexane) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from tautomerism or impurities. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • HSQC/HMBC experiments to assign ambiguous signals (e.g., distinguishing aldehyde protons from aromatic peaks) .
  • Mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. What computational methods are suitable for studying this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Charge distribution at the aldehyde and chloro substituents.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or Michael addition reactions.

Q. How can structural modifications enhance bioactivity in derivatives?

Rational design approaches include:

  • Benzyl group substitution : Introducing electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking in target binding (see for analogous modifications) .
  • Aldehyde functionalization : Conversion to hydrazones or Schiff bases for metal coordination studies.
  • Heterocyclic fusion : Incorporating pyrazole or indole moieties (as in ) to explore kinase inhibition .

Methodological Tables

Q. Table 1: Key Spectral Data for Characterization

TechniqueObserved Data (Example)Reference
¹H NMR (DMSO-d6)δ 7.40–7.27 (m, 5H, benzyl)
¹³C NMRδ 164.72 (C=O), 145.6 (pyridine C)
IR1646 cm⁻¹ (C=O stretch)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)+25% efficiency
SolventAnhydrous DMFReduces hydrolysis
Temperature0–5°C (chlorination step)Minimizes byproducts

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

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